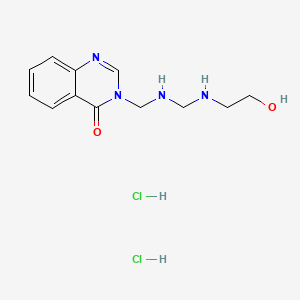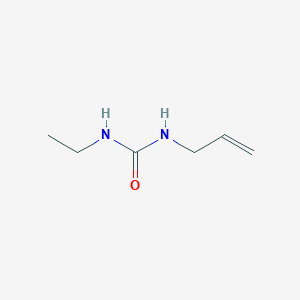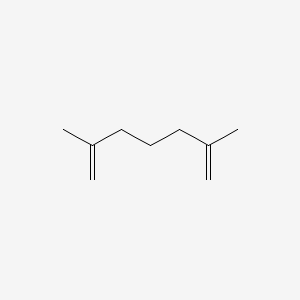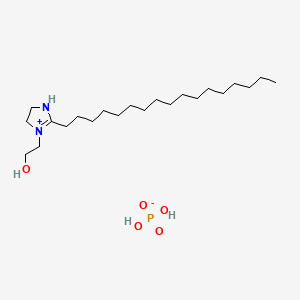
(Z)-N,N,N,N',N'-Pentamethyl-N'-octadec-9-enyl-N,N'-propane-1,3-diyldiammonium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N,N,N,N’,N’-Pentamethyl-N’-octadec-9-enyl-N,N’-propane-1,3-diyldiammonium dichloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a positively charged head, which allows it to interact with both hydrophobic and hydrophilic substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N,N,N,N’,N’-Pentamethyl-N’-octadec-9-enyl-N,N’-propane-1,3-diyldiammonium dichloride typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N,N’,N’-tetramethyl-1,3-propanediamine with (Z)-1-bromo-9-octadecene in the presence of a suitable solvent like acetonitrile. The reaction is usually carried out under reflux conditions for several hours to ensure complete quaternization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of high-purity starting materials and solvents is crucial to avoid impurities that could affect the performance of the compound in its applications.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N,N,N,N’,N’-Pentamethyl-N’-octadec-9-enyl-N,N’-propane-1,3-diyldiammonium dichloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions. The reaction conditions typically include mild temperatures and aqueous or alcoholic solvents.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound, usually under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride can be employed, often in the presence of a suitable solvent like ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can lead to the formation of alcohols, while oxidation reactions can produce various oxidized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N,N,N,N’,N’-Pentamethyl-N’-octadec-9-enyl-N,N’-propane-1,3-diyldiammonium dichloride is used as a phase transfer catalyst. Its ability to facilitate the transfer of reactants between different phases makes it valuable in organic synthesis.
Biology
In biological research, this compound is used as a surfactant to solubilize proteins and other biomolecules. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of biomolecules, aiding in their study and manipulation.
Medicine
In medicine, (Z)-N,N,N,N’,N’-Pentamethyl-N’-octadec-9-enyl-N,N’-propane-1,3-diyldiammonium dichloride is explored for its antimicrobial properties. It can disrupt microbial cell membranes, making it a potential candidate for disinfectants and antiseptics.
Industry
Industrially, this compound is used in formulations for detergents, fabric softeners, and emulsifiers. Its surfactant properties enhance the cleaning and emulsifying efficiency of these products.
Mecanismo De Acción
The mechanism of action of (Z)-N,N,N,N’,N’-Pentamethyl-N’-octadec-9-enyl-N,N’-propane-1,3-diyldiammonium dichloride involves its interaction with cell membranes. The positively charged head group interacts with the negatively charged components of cell membranes, leading to membrane disruption. This interaction can cause cell lysis in microbial cells, contributing to its antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic, sharing similar antimicrobial properties.
Dodecyltrimethylammonium Chloride: A shorter-chain quaternary ammonium compound used in similar applications.
Uniqueness
(Z)-N,N,N,N’,N’-Pentamethyl-N’-octadec-9-enyl-N,N’-propane-1,3-diyldiammonium dichloride is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic interactions. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other similar compounds.
Propiedades
Número CAS |
68310-73-6 |
|---|---|
Fórmula molecular |
C26H56Cl2N2 |
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
dimethyl-[(Z)-octadec-9-enyl]-[3-(trimethylazaniumyl)propyl]azanium;dichloride |
InChI |
InChI=1S/C26H56N2.2ClH/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-28(5,6)26-23-24-27(2,3)4;;/h14-15H,7-13,16-26H2,1-6H3;2*1H/q+2;;/p-2/b15-14-;; |
Clave InChI |
XERDYBRCVFVRCH-GEKVWEGFSA-L |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC[N+](C)(C)CCC[N+](C)(C)C.[Cl-].[Cl-] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)CCC[N+](C)(C)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


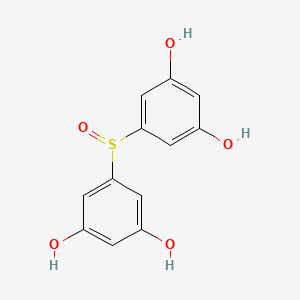


![2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]-](/img/structure/B13762873.png)

